3-(2-Methylbutyl)pyrrolidine
Overview
Description
3-(2-Methylbutyl)pyrrolidine is a chemical compound with the molecular formula C9H19N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Mechanism of Action
Target of Action
Pyrrolidine derivatives, a class to which this compound belongs, have been shown to interact with a variety of biological targets, including various enzymes and receptors . These interactions can lead to a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some pyrrolidine derivatives have been shown to inhibit certain enzymes, thereby altering the biochemical pathways in which these enzymes play a role .
Biochemical Pathways
For example, some pyrrolidine derivatives have been found to possess significant anti-bacterial activity in Enterococcus faecalis-infected mice . This suggests that these compounds may interfere with the biochemical pathways essential for the survival or replication of bacteria .
Pharmacokinetics
The physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetics . For instance, the presence of the pyrrolidine ring can contribute to the stereochemistry of the molecule, potentially influencing its bioavailability .
Result of Action
For example, some pyrrolidine derivatives have been shown to cause apoptotic cell death in certain types of cancer cells .
Biochemical Analysis
Biochemical Properties
3-(2-Methylbutyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The compound can act as a substrate for these enzymes, leading to its hydroxylation and subsequent metabolic transformations . Additionally, this compound has been observed to interact with neurotransmitter receptors, influencing their activity and potentially modulating neurotransmission .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This interaction can lead to alterations in intracellular calcium levels and activation of downstream signaling cascades . Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can result in changes in cellular metabolism, including alterations in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved metabolic function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its hydroxylation and subsequent transformations . The compound can also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can sequester this compound, affecting its availability and activity within cells .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns can influence the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution . For example, localization to the mitochondria can affect cellular energy production and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylbutyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-methylbutylamine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize production .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methylbutyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often carried out in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(2-Methylbutyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the 2-methylbutyl substituent.
N-(2-Methylbutyl)pyrrolidine: A similar compound with a different substitution pattern.
N-(3-Methylbutyl)pyrrolidine: Another related compound with a different isomeric form.
Uniqueness: 3-(2-Methylbutyl)pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(2-methylbutyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-8(2)6-9-4-5-10-7-9/h8-10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHKMQCTLRRARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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